5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Overview
Description
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Optical Studies :
- 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed for its geometric structure optimization, revealing vibrational frequencies and chemical shifts. This compound also exhibits non-linear optical (NLO) properties, with the HOMO-LUMO energies examined by Time-Dependent DFT (TD-DFT) methods. Furthermore, its interaction with pBR322 plasmid DNA and antimicrobial activities have been explored, showcasing its multifaceted utility in scientific research (Vural & Kara, 2017).
Synthesis and Intermediate Applications :
- The chemical serves as a key intermediate in the synthesis of various compounds. For example, a new preparation method reported for 5-methyl-3-(bromomethyl)pyridine hydrobromide, derived from 5-methylnicotinic acid, highlights its role in efficient, environmentally friendly synthesis processes (Guo, Lu, & Wang, 2015).
Polyelectrolytes and Polymer Chemistry :
- It is utilized in the synthesis of hyperbranched polyelectrolytes. The polymerization of monomers derived from this compound has been analyzed through NMR, offering insights into reaction kinetics and structure-properties relationships in polymer science (Monmoton et al., 2008).
Crystal Structure Analysis :
- Studies on the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding networks. This kind of research is crucial in understanding molecular interactions and designing materials with specific properties (Ye & Tanski, 2020).
Pharmaceutical and Biomedical Research :
- While specific studies on 5-(Bromomethyl)-2-(trifluoromethyl)pyridine in this domain were not found, related pyridine compounds have been investigated for their potential in pharmaceutical applications, such as antithyroid drugs and anticancer activities. These studies highlight the broad potential of pyridine derivatives in medicinal chemistry (Chernov'yants et al., 2011).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethylpyridine derivatives can exhibit antibacterial and insecticidal activities .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been shown to affect various biological pathways, leading to antibacterial and insecticidal effects .
Safety and Hazards
The safety information for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
The future directions for the research and application of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Properties
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUWHXXVJARBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559932 | |
Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-33-5 | |
Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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